3-Aminohexan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminohexan-1-OL hydrochloride is a synthetic compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol. It is characterized by the presence of an amino group (-NH2) at the third carbon and a hydroxyl group (-OH) at the first carbon of a six-carbon chain, with a hydrochloride salt (HCl) attached. This compound is not found naturally and is primarily used in research settings.
Preparation Methods
Chemical Reactions Analysis
3-Aminohexan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminohexan-1-OL hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The specific mechanism of action of 3-Aminohexan-1-OL hydrochloride is not well-understood. Further research is needed to elucidate its potential interactions with biological systems and its role in specific processes . The compound’s structure suggests it may interact with various molecular targets and pathways, but detailed studies are lacking.
Comparison with Similar Compounds
3-Aminohexan-1-OL hydrochloride can be compared with other similar compounds, such as:
6-Amino-1-hexanol: Similar structure but with the amino group at the sixth carbon.
3-Amino-1-pentanol: Shorter carbon chain with similar functional groups.
3-Amino-1-heptanol: Longer carbon chain with similar functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the position of the functional groups, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-aminohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKXXYWSXUWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.